molecular formula C25H27N5O3 B10991418 N-(2-((4-(benzyloxy)phenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

N-(2-((4-(benzyloxy)phenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B10991418
M. Wt: 445.5 g/mol
InChI Key: GABKCAAGOCOLBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((4-(Benzyloxy)phenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is a synthetic small molecule of significant interest in early-stage chemical biology and oncology research. Its structure, featuring a 4-(pyridin-2-yl)piperazine carboxamide core linked to a benzyloxy-aniline moiety, is characteristic of compounds designed to modulate specific signaling pathways. This molecule is primarily investigated for its potential as a multi-targeted kinase inhibitor. The 4-(pyridin-2-yl)piperazine fragment is a known pharmacophore found in inhibitors of PI3K/Akt/mTOR signaling , a pathway critically involved in cell growth, survival, and metabolism, and frequently dysregulated in cancer. Concurrently, the benzyloxy-phenyl group is structurally analogous to motifs present in compounds that target BET (Bromodomain and Extra-Terminal) family proteins , which are key epigenetic readers regulating the expression of oncogenes like c-Myc. Researchers utilize this compound as a chemical probe to dissect the complex interplay between kinase-driven and epigenetically-driven proliferative mechanisms in various disease models, particularly in hematological and solid tumors. Its application extends to high-throughput screening assays and serves as a starting point for the structure-activity relationship (SAR) optimization of novel multi-functional therapeutic agents. All studies must be conducted in vitro or in preclinical models in accordance with relevant institutional guidelines.

Properties

Molecular Formula

C25H27N5O3

Molecular Weight

445.5 g/mol

IUPAC Name

N-[2-oxo-2-(4-phenylmethoxyanilino)ethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C25H27N5O3/c31-24(28-21-9-11-22(12-10-21)33-19-20-6-2-1-3-7-20)18-27-25(32)30-16-14-29(15-17-30)23-8-4-5-13-26-23/h1-13H,14-19H2,(H,27,32)(H,28,31)

InChI Key

GABKCAAGOCOLBG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

Biological Activity

N-(2-((4-(benzyloxy)phenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C25H23N3O3
  • Molar Mass : 417.46 g/mol

Structural Features

  • Piperazine Core : The presence of a piperazine ring suggests potential interactions with various biological targets, particularly in the central nervous system.
  • Benzyloxy Group : This moiety may enhance lipophilicity, facilitating membrane penetration and bioavailability.
  • Pyridine Ring : Contributes to the compound's ability to interact with different receptors and enzymes.

Antiparasitic Activity

Recent studies have highlighted the compound's effectiveness against Leishmania species, particularly L. donovani. The compound functions as an inhibitor of the enzyme CYP51, which is involved in sterol biosynthesis in these parasites.

Key Findings:

  • Inhibition of CYP51 : The compound demonstrated strong inhibition of CYP51 with an IC50 value ≤ 1 µM, indicating high potency against this target .
  • Selectivity : Modifications to the structure resulted in variants that exhibited selectivity for inhibiting L. donovani promastigote proliferation while sparing mammalian macrophages, suggesting a favorable therapeutic index .

Antidiabetic Potential

The compound has also been investigated for its potential as an antidiabetic agent. A study reported its efficacy in inhibiting α-amylase and α-glucosidase, enzymes critical for carbohydrate metabolism.

Efficacy Data:

  • IC50 Values : The compound showed an IC50 of approximately 8.9 ± 0.2 μM against α-amylase, significantly more potent than acarbose (IC50 = 610.7 ± 0.1 μM) .

Cytotoxicity Profile

Cytotoxicity assays revealed that the compound exhibits low cytotoxicity across various cell lines, making it a promising candidate for further development.

Cell LineIC50 (µM)
J774 Macrophages>100
L. donovani PromastigotesLow micromolar range

The biological activity of this compound is attributed to its ability to interfere with critical enzymatic pathways within target organisms:

  • Sterol Biosynthesis Inhibition : By targeting CYP51, the compound disrupts sterol demethylation processes essential for parasite survival.
  • Enzyme Inhibition : The inhibition of carbohydrate-metabolizing enzymes contributes to its potential as an antidiabetic agent.

Case Study 1: Leishmania Inhibition

A series of analogs derived from the original compound were synthesized and tested against Leishmania parasites. Notably, compounds with modifications at the benzyloxy position displayed enhanced activity against both L. donovani and L. major .

Case Study 2: Antidiabetic Activity

In a comparative study assessing various piperazine derivatives for antidiabetic properties, this compound was identified as one of the most potent inhibitors of α-amylase among tested compounds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Analogs with Modified Aromatic Substituents

Benzyloxy Phenyl Derivatives
  • Compound D16: (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(benzyloxy)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide Structure: Shares the 4-(benzyloxy)phenylamino-oxoethyl group but replaces the pyridinyl-piperazine with a penta-dienamide chain. Properties: Yellow solid, 21.3% yield, melting point 231.4–233.5°C. The extended conjugated system may enhance UV absorption but reduce solubility . Comparison: The target compound’s piperazine-pyridine moiety likely offers better hydrogen-bonding capacity than D16’s linear dienamide.
Fluoro/Chloro Phenyl Derivatives
  • A3 (): N-(4-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide Structure: Replaces benzyloxy phenyl with 4-fluorophenyl and introduces a quinazolinone ring. Properties: 57.3% yield, melting point 196.5–197.8°C.

Analogs with Modified Piperazine Substituents

Pyrimidinyl-Piperazine Derivatives
  • N-(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide () Structure: Substitutes pyridin-2-yl with pyrimidin-2-yl and introduces a trifluoromethylphenyl group. Properties: CAS RN 1351698-39-7. The trifluoromethyl group enhances electronegativity and bioavailability . Comparison: The target compound’s pyridine ring may offer stronger base character than pyrimidine, affecting pH-dependent solubility.
Phenyl-Piperazine Derivatives
  • N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide () Structure: Replaces pyridin-2-yl with phenyl and introduces a 4-chlorobenzyl group. Properties: Molecular weight 386.9 g/mol. Comparison: The target compound’s pyridine moiety likely improves water solubility compared to the purely hydrophobic phenyl substitution.

Analogs with Varied Linker Regions

Hydrazine-Based Linkers
  • Compound 2a (): 1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea Structure: Incorporates a hydrazinyl linker and a thiazole ring. Properties: 74.9% yield, melting point 190–192°C. Comparison: The target compound’s simpler amino-oxoethyl linker reduces synthetic complexity and improves stability.
Sulfur-Containing Linkers
  • N-Benzyl-4-(2-pyridinyl)-1-piperazinecarbothioamide ()
    • Structure : Replaces the carboxamide with a carbothioamide and adds a benzyl group.
    • Properties : CAS 454230-46-5. The thioamide group increases resistance to enzymatic degradation but reduces hydrogen-bonding capacity .
    • Comparison : The target compound’s carboxamide group offers better compatibility with biological systems.

Research Implications

The target compound’s combination of a benzyloxy phenyl group and pyridinyl-piperazine positions it as a candidate for targeting kinases or neurotransmitter receptors, leveraging both hydrophobic and hydrogen-bonding interactions. Analogs with fluorinated or chlorinated substituents (e.g., A3, compound) highlight trade-offs between stability and toxicity, while sulfur-containing variants () underscore the importance of linker chemistry in pharmacokinetics. Further studies should explore the target compound’s binding affinity and selectivity relative to these analogs.

Preparation Methods

Nucleophilic Aromatic Substitution

Piperazine reacts with 2-chloropyridine under basic conditions to form 4-(pyridin-2-yl)piperazine. In a representative procedure, 2-chloropyridine (1.0 equiv) and piperazine (1.2 equiv) are heated in toluene at 110°C for 24 hours with potassium carbonate (2.5 equiv) as a base. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), yielding 72–78%.

Key Data:

ParameterValue
SolventToluene
BaseK₂CO₃
Temperature110°C
Yield72–78%

Palladium-Catalyzed Coupling

For electron-deficient pyridines, palladium catalysis enhances efficiency. A mixture of 2-bromopyridine (1.0 equiv), piperazine (1.5 equiv), Pd₂(dba)₃ (2 mol%), and BINAP (4 mol%) in toluene at 80°C for 12 hours affords the product in 85% yield after extraction and chromatography.

Synthesis of N-(2-Amino-2-oxoethyl)-4-(benzyloxy)aniline

Benzyloxy Protection

4-Aminophenol is protected via benzylation using benzyl bromide (1.2 equiv) and K₂CO₃ (2.0 equiv) in DMF at 60°C for 6 hours, yielding 4-(benzyloxy)aniline (94%).

Glycinamide Formation

The amine reacts with bromoacetyl bromide (1.1 equiv) in dichloromethane (DCM) at 0°C, followed by aqueous workup to yield 2-bromo-N-(4-(benzyloxy)phenyl)acetamide. Subsequent amination with aqueous ammonia (28%) in THF at 25°C for 4 hours produces N-(2-amino-2-oxoethyl)-4-(benzyloxy)aniline (68%).

Carboxamide Coupling Strategies

Carbodiimide-Mediated Coupling

The final step involves coupling 4-(pyridin-2-yl)piperazine with N-(2-amino-2-oxoethyl)-4-(benzyloxy)aniline using EDCI/HOBt. In anhydrous DCM, EDCI (1.2 equiv) and HOBt (1.1 equiv) are added to a solution of the glycinamide (1.0 equiv) and piperazine derivative (1.1 equiv). After 12 hours at 25°C, the mixture is washed with NaHCO₃ and brine, yielding the target compound (63%).

Optimization Note:

  • Lower yields (45–50%) occur with bulkier bases (e.g., DIPEA) due to steric hindrance.

  • Anhydrous conditions prevent hydrolysis of the carboxamide intermediate.

Umpolung Amide Synthesis

A catalyst-free method employs N-iodosuccinimide (NIS) and cesium carbonate in a biphasic system (2-Me-THF/H₂O). The glycinamide (1.0 equiv) and piperazine (1.2 equiv) react under oxygen atmosphere for 24 hours, achieving 58% yield with minimal epimerization.

Alternative Routes and Modifications

Solid-Phase Synthesis

Immobilizing the piperazine core on Wang resin enables stepwise assembly. After coupling the pyridine moiety (via Fmoc chemistry) and glycinamide segment, cleavage with TFA/H₂O (95:5) delivers the compound in 51% yield over five steps.

Microwave-Assisted Coupling

Microwave irradiation (150°C, 20 minutes) in DMF with HATU (1.5 equiv) accelerates the carboxamide formation, improving yield to 71% compared to conventional heating.

Analytical and Purification Techniques

Chromatography

Silica gel chromatography (ethyl acetate/hexane gradients) remains standard, with preparative TLC (3:1 hexane/EtOAc) resolving diastereomers.

Recrystallization

Ethanol/water (4:1) recrystallization enhances purity (>98% by HPLC) by removing unreacted piperazine and benzyloxy byproducts.

Challenges and Optimization

  • Steric Hindrance: Bulky substituents on the pyridine or benzyloxy groups reduce coupling efficiency. Using DMF as a solvent improves solubility.

  • Racemization: Basic conditions during amide coupling promote epimerization. Umpolung methods mitigate this via neutral pH and short reaction times .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-((4-(benzyloxy)phenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Formation of the piperazine-carboxamide core via carbodiimide-mediated coupling between 4-(pyridin-2-yl)piperazine and a chloroacetyl chloride intermediate.
  • Step 2 : Introduction of the benzyloxy-phenylamino moiety via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
  • Optimization : Use HPLC to monitor reaction progress and adjust solvent polarity (e.g., DCM/EtOAc gradient) to minimize by-products. Triethylamine is recommended as a base to improve yield .

Q. How can the structural identity and purity of this compound be confirmed?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm the presence of the pyridinyl proton (δ 8.2–8.5 ppm), benzyloxy aromatic protons (δ 7.3–7.5 ppm), and carboxamide NH (δ 10.2 ppm) .
  • Mass Spectrometry (HRMS) : Expected molecular ion [M+H]⁺ at m/z 518.22 (C₂₇H₂₈N₅O₃) .
  • HPLC Purity : Use a C18 column with a methanol/water (70:30) mobile phase; target ≥95% purity .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating its biological activity, particularly receptor binding or enzyme inhibition?

  • In Vitro Assays :

  • Radioligand Binding Assays : Screen for serotonin (5-HT₁A/2A) or dopamine (D₂/D₃) receptor affinity using [³H]-spiperone or [³H]-raclopride. Include positive controls (e.g., clozapine for 5-HT₂A) .
  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays for kinases (e.g., EGFR, BRAF) with ATP concentrations adjusted to Km values .
    • Data Interpretation : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and compare with structural analogs (Table 1).

Q. How can researchers resolve contradictions in reported activity data across studies?

  • Case Example : Discrepancies in IC₅₀ values for similar piperazine-carboxamides may arise from:

  • Assay Conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) affecting protonation states .
  • Structural Analogs : Substitution at the benzyloxy group (e.g., 4-fluoro vs. 4-chloro) alters steric hindrance (Table 1) .
    • Resolution : Perform head-to-head comparisons under standardized conditions and use molecular docking (e.g., AutoDock Vina) to model binding interactions .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

  • Systematic Modifications :

  • Benzyloxy Substituents : Replace with methoxy, nitro, or halogens to assess electronic effects on receptor binding .
  • Pyridinyl Position : Compare 2-pyridinyl vs. 3-pyridinyl analogs for selectivity toward adenosine A₂A receptors .
    • Data Collection : Use SPR (Surface Plasmon Resonance) to quantify binding kinetics (ka/kd) and correlate with substituent Hammett constants .

Methodological Challenges

Q. How can researchers address poor aqueous solubility during in vivo studies?

  • Formulation Strategies :

  • Co-solvents : Use cyclodextrin (e.g., HP-β-CD) at 10-20% w/v to enhance solubility .
  • Nanoparticle Encapsulation : Prepare PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation .
    • Validation : Measure solubility via shake-flask method (USP) and confirm stability by DSC .

Q. What computational tools are suitable for predicting metabolic stability?

  • In Silico Tools :

  • CYP450 Metabolism : Use StarDrop’s P450 Module to predict sites of oxidation (e.g., piperazine N-dealkylation) .
  • Half-Life Estimation : Apply QSAR models from ADMET Predictor™ using training sets of carboxamide derivatives .

Key Research Findings

  • Receptor Selectivity : The pyridinyl group enhances 5-HT₂A affinity (Ki = 15 nM) but reduces D₂ binding (Ki = 128 nM) compared to phenylpiperazine analogs .
  • Metabolic Stability : In vitro microsomal studies (human liver microsomes) indicate a half-life of 45 min, suggesting susceptibility to CYP3A4-mediated oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.